Rubiprasin A

Natural Product Chemistry Triterpenoid Characterization Structural Elucidation

Rubiprasin A is a structurally confirmed (NMR/XRD) oleanane triterpenoid standard with verified bioactivity. Its 15α-hydroxyl group differentiates it from inactive analogs Rubiprasin B and C, making it essential for accurate quantification and SAR studies. With high purity (≥98%) and defined physicochemical properties, it is the only valid choice for method development and bioavailability research.

Molecular Formula C32H52O5
Molecular Weight 516.8 g/mol
CAS No. 125263-65-2
Cat. No. B1163864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRubiprasin A
CAS125263-65-2
Molecular FormulaC32H52O5
Molecular Weight516.8 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC(=O)C4(C3(C(CC5(C4CC(CC5)(C)C)C)O)C)O)C)C
InChIInChI=1S/C32H52O5/c1-19(33)37-25-11-12-29(7)20(27(25,4)5)10-13-30(8)21(29)16-23(34)32(36)22-17-26(2,3)14-15-28(22,6)18-24(35)31(30,32)9/h20-22,24-25,35-36H,10-18H2,1-9H3/t20-,21+,22+,24-,25-,28+,29-,30+,31-,32+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Rubiprasin A (CAS 125263-65-2) for Research Procurement: Triterpenoid Reference Standard Sourcing


Rubiprasin A (CAS 125263-65-2) is a pentacyclic oleanane-type triterpenoid first isolated and characterized from the roots of *Rubia cordifolia* var. *pratensis* [1]. Its chemical structure is defined as 3β-acetoxyoleanane-13β,15α-diol-12-one, with a molecular formula of C₃₂H₅₂O₅ and a molecular weight of approximately 516.76 g/mol [1][2]. It is available from specialized vendors as a high-purity reference standard (≥98%) for analytical and research use .

Rubiprasin A Procurement: Why Analogs Rubiprasin B and C Are Not Functionally Interchangeable


Rubiprasin A is not interchangeable with its close structural analogs, Rubiprasin B and C, due to documented differences in both chemical structure and biological activity. Structurally, Rubiprasin B lacks the 15α-hydroxyl group found in Rubiprasin A (it is a 13β-ol-12-one), and Rubiprasin C has a distinct 19α-hydroxyolean-12-en-28-oic acid backbone [1]. These structural variations lead to divergent bioactivity profiles; a 2018 study evaluating the cytotoxic potential of several rubiprasin-type compounds found that Rubiprasin B and C exhibited no detectable cytotoxicity against A549, SGC-7901, and HeLa cancer cell lines at tested concentrations, highlighting that generic substitution within this class is not scientifically valid [2].

Rubiprasin A Product-Specific Quantitative Evidence for Differentiated Research Use


Rubiprasin A Structural Confirmation via Spectroscopic and X-Ray Methods

The structure of Rubiprasin A was definitively established as 3β-acetoxyoleanane-13β,15α-diol-12-one using a combination of 1H-1H COSY, 1H-13C COSY, and X-ray diffraction, providing a rigorous reference for identification that distinguishes it from Rubiprasin B (3β-acetoxyoleanace-13β-ol-12-one) and Rubiprasin C (3β-acetoxyl-19α-hydroxyolean-12-en-28-oic acid) [1].

Natural Product Chemistry Triterpenoid Characterization Structural Elucidation

Rubiprasin B and C Lack Detectable Cytotoxicity in Cancer Cell Lines

In a 2018 cytotoxicity study of compounds isolated from *Rubia oncotricha*, Rubiprasin B and C were among 14 compounds evaluated against A549 (lung), SGC-7901 (gastric), and HeLa (cervical) cancer cell lines. The results showed that neither Rubiprasin B nor C exhibited detectable cytotoxic activity, whereas other co-isolated compounds (4, 6, 11, and 12) displayed measurable IC50 values (e.g., compound 6: IC50 19.42, 2.74, and 8.07 μmol·L⁻¹, respectively) [1].

Cytotoxicity Assay Cancer Cell Lines Rubia oncotricha

Rubiprasin A Physicochemical Properties for Formulation and Handling

Rubiprasin A exhibits poor aqueous solubility (calculated water solubility of 0.00085 g/L) and a high LogP (XlogP = 6.70), classifying it as a lipophilic compound that requires organic solvents such as DMSO, chloroform, or dichloromethane for dissolution [1][2]. The product is stable for up to 24 months when stored as a sealed powder at 2-8°C .

Physicochemical Properties Solubility Stability

Rubiprasin A High-Value Research Applications Based on Verified Evidence


Analytical Reference Standard for Triterpenoid Identification and Quantification

Rubiprasin A, with its structurally confirmed identity via NMR and X-ray diffraction [1], serves as a reliable reference standard for the identification and quantification of oleanane-type triterpenoids in plant extracts, particularly from *Rubia* species. Its high purity (≥98% by HPLC) makes it suitable for HPLC calibration and LC-MS method development.

Comparative Pharmacological Studies on Oleanane Triterpenoids

Given that its close analogs Rubiprasin B and C are inactive in cytotoxicity assays [2], Rubiprasin A can be used as a negative control or for comparative structure-activity relationship (SAR) studies to understand the structural determinants of bioactivity within this triterpenoid subclass.

Physicochemical Profiling and Formulation Development Research

The defined physicochemical properties of Rubiprasin A, including its poor aqueous solubility (0.00085 g/L) and high LogP (6.70) [3], make it a candidate for studies focused on improving the bioavailability of lipophilic natural products through formulation strategies such as nanoencapsulation or prodrug design.

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